N-(2-fluorophenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
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Overview
Description
N-(2-FLUOROPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl-oxo group, and a phenyl group attached to a triazolopyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through the Dimroth rearrangement, which involves the isomerization of heterocycles via ring opening and closure.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Methyl-Oxo Group: The methyl-oxo group can be introduced through oxidation reactions, where a methyl group is oxidized to form a ketone.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxo group back to a methyl group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium fluoride (NaF) or potassium fluoride (KF).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs .
Scientific Research Applications
N-(2-FLUOROPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
Uniqueness
N-(2-FLUOROPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H16FN5O2 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C20H16FN5O2/c1-13-22-17(14-7-3-2-4-8-14)11-18-24-25(20(28)26(13)18)12-19(27)23-16-10-6-5-9-15(16)21/h2-11H,12H2,1H3,(H,23,27) |
InChI Key |
MKCNWLOWUILNFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC=CC=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
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